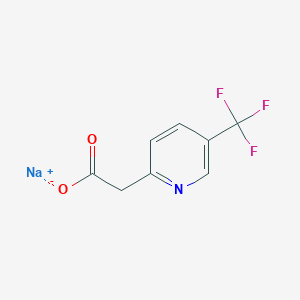

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFJHUQFVDXIBH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956366-39-4 | |

| Record name | sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide to Unlocking Advanced Physicochemical Properties for Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1][2] Among these, the trifluoromethyl (-CF3) group stands as a uniquely powerful modulator of molecular properties.[3][4][5] When appended to a privileged heterocyclic scaffold like pyridine, the -CF3 group exerts a profound influence on the molecule's physicochemical characteristics, often transforming a promising lead compound into a viable drug candidate.[6][7] This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethylpyridine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed effects on lipophilicity, electronic properties, and metabolic stability, supported by quantitative data and detailed experimental protocols.

The Trifluoromethyl Group's Impact on Fundamental Physicochemical Properties

The introduction of a trifluoromethyl group to a pyridine ring instigates a cascade of changes in its fundamental physicochemical properties. These alterations are pivotal for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7]

Lipophilicity: A Double-Edged Sword

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding.[] The trifluoromethyl group is renowned for its ability to significantly increase lipophilicity.[9][10] This is a direct consequence of the fluorine atoms, which are highly lipophilic.

The most common descriptors for lipophilicity are logP and logD. LogP represents the partition coefficient of a neutral compound between octanol and water, while logD accounts for both neutral and ionized forms at a specific pH, typically physiological pH 7.4. For ionizable compounds like pyridines, logD is the more physiologically relevant parameter.[]

Table 1: Comparative Lipophilicity of Pyridine Derivatives

| Compound | Structure | logP/logD | Key Observation | Reference |

| 3-Picoline | 3-Methylpyridine | 1.21 | Baseline lipophilicity of a simple methylpyridine. | [7] |

| 3-(Trifluoromethyl)pyridine | 1.7 | The -CF3 group significantly increases lipophilicity compared to the methyl group. | [1][7] | |

| 2-Chloro-5-methylpyridine | 2.22 | A chlorinated methylpyridine serving as another baseline. | [7] | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2.7 | The -CF3 group's lipophilicity enhancement is additive with other substituents. | [7] | |

| 2-(Methylthio)pyridine | 1.69 (logD 7.4) | Baseline for a sulfur-linked substituent. | [7][11] | |

| 2-((Trifluoromethyl)thio)pyridine | 2.13 (logD 7.4) | Trifluoromethylation of the thioether also boosts lipophilicity. | [7][11] |

Causality: The high electronegativity of fluorine atoms in the -CF3 group reduces the polarity of the C-H bonds that would be present in a methyl group and creates a more non-polar surface, leading to a greater affinity for the non-polar octanol phase in partitioning experiments. This increased lipophilicity can enhance a drug's ability to cross cell membranes, a crucial step for reaching its intracellular target.[3][10] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity. Therefore, the strategic placement of the -CF3 group is a balancing act to achieve optimal ADME properties.[5]

Electronic Effects: Modulating pKa and Target Interactions

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3][9] This strong inductive effect significantly alters the electron distribution within the pyridine ring, which in turn has a profound impact on the basicity of the pyridine nitrogen, as quantified by its pKa value.

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. For a basic compound like pyridine, a lower pKa indicates weaker basicity.

Table 2: The Influence of the Trifluoromethyl Group on Pyridine pKa

| Compound | Structure | pKa | Key Observation | Reference |

| Pyridine | 5.25 | Baseline basicity of the parent heterocycle. | ||

| 3-Picoline | 3-Methylpyridine | 5.68 | The electron-donating methyl group increases basicity. | [7] |

| 3-(Trifluoromethyl)pyridine | 3.48 | The electron-withdrawing -CF3 group markedly decreases basicity. | [7] | |

| 2-Chloro-5-methylpyridine | 3.39 | The chloro group also reduces basicity. | [7] | |

| 2-Chloro-5-(trifluoromethyl)pyridine | 1.37 | The combined electron-withdrawing effects of chloro and -CF3 groups lead to a dramatic reduction in basicity. | [7] |

Causality: The electron-withdrawing nature of the -CF3 group pulls electron density away from the pyridine ring, reducing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering the pKa and making the compound less basic.[9] This modulation of pKa is critical in drug design. For instance, reducing the basicity of a drug molecule can prevent unwanted protonation in acidic compartments of the body, such as the stomach, which can in turn improve oral bioavailability. Furthermore, the altered electronic properties can fine-tune the interactions of the molecule with its biological target, potentially enhancing binding affinity and selectivity.[3][6]

Enhancing Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6][12][13] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug clearance in the liver.[9][13]

By strategically placing a -CF3 group at a known or suspected site of metabolism, particularly a metabolically labile methyl or methoxy group, that metabolic pathway can be effectively blocked.[12][13] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[13]

Table 3: Metabolic Stability of Trifluoromethylated Derivatives

| Compound Feature | Without -CF3 Group | With -CF3 Group | Key Finding | Reference |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the rate of clearance by liver enzymes.[13] | [13] |

| In Vitro Half-life (t1/2) | Shorter | Longer | A reduced rate of metabolism leads to a slower breakdown of the parent drug.[13] | [13] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[13] | [7][13] |

Causality: The high strength of the C-F bond makes it energetically unfavorable for CYP enzymes to break this bond and initiate oxidative metabolism.[12] When a -CF3 group replaces a metabolically vulnerable C-H bond in a methyl group, the primary route of metabolic degradation is shut down. This forces the body to rely on slower, alternative metabolic pathways, thereby increasing the overall metabolic stability of the compound.

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data is the cornerstone of successful drug discovery. The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of trifluoromethylpyridine derivatives.

Determination of Lipophilicity (logP/logD) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for the indirect determination of lipophilicity.[14][15] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

Experimental Workflow for logP/logD Determination

Caption: Workflow for logP/logD determination using RP-HPLC.

Step-by-Step Methodology:

-

Preparation of Calibration Standards: A series of 5-7 compounds with well-established and structurally similar logP values are accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to create stock solutions.

-

Preparation of Test Compound Solution: The trifluoromethylpyridine derivative is accurately weighed and dissolved in the same solvent as the standards to a known concentration (e.g., 1 mg/mL).

-

HPLC System and Conditions:

-

System: An HPLC system equipped with a UV detector and a reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. For logD determination, the aqueous phase should be buffered to the desired pH (e.g., pH 7.4 phosphate buffer).[16]

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Detection: UV detection at a wavelength where all compounds have adequate absorbance.

-

-

Generation of Calibration Curve:

-

Inject equal volumes of each calibration standard onto the HPLC system and record their respective retention times (tR).

-

Plot the known logP values of the standards against their corresponding tR.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

-

-

Analysis of Test Compound:

-

Inject the test compound solution and record its retention time (tR).

-

Using the equation from the calibration curve, calculate the logP/logD of the trifluoromethylpyridine derivative.[14]

-

Determination of pKa by Potentiometric Titration or UV-Vis Spectrophotometry

The pKa of a compound can be determined experimentally using methods like potentiometric titration or UV-Vis spectrophotometry, which monitor changes in the molecule's properties as a function of pH.[17][18]

Logical Flow for Spectrophotometric pKa Determination

Caption: Process for determining pKa via UV-Vis spectrophotometry.

Step-by-Step Methodology (UV-Vis Spectrophotometry):

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of the trifluoromethylpyridine derivative in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

-

Sample Preparation for Measurement:

-

In a series of cuvettes, add a small, constant volume of the stock solution to each buffer, ensuring the final concentration is identical across all samples.

-

-

Spectrophotometric Measurement:

-

Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered solution.

-

-

Data Analysis:

-

Identify the wavelength at which the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffers.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[18]

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

In vitro metabolic stability assays are essential for predicting a compound's behavior in vivo.[19] These assays typically involve incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[20][21][22]

Workflow for Microsomal Metabolic Stability Assay

Caption: Experimental workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Test Compound: Prepare a stock solution of the trifluoromethylpyridine derivative in a suitable solvent (e.g., DMSO).

-

Liver Microsomes: Thaw cryopreserved liver microsomes (human, rat, etc.) on ice.[19]

-

Buffer: Prepare a phosphate buffer (pH 7.4).

-

Cofactor Solution: Prepare an NADPH regenerating system solution in the buffer.[23]

-

-

Incubation:

-

In a 96-well plate, combine the liver microsome suspension, phosphate buffer, and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution.[13]

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration baseline.[13]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the amount of remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[19]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration in the assay.[22]

-

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group into the pyridine scaffold offers a powerful and versatile strategy for optimizing the physicochemical properties of drug candidates.[3][4][5] As demonstrated, this single functional group can concurrently enhance lipophilicity, modulate basicity, and, most critically, improve metabolic stability.[6][7] The ability to fine-tune these parameters is essential for navigating the complex challenges of drug development, from ensuring adequate bioavailability to minimizing off-target effects.

The methodologies outlined in this guide provide a robust framework for the systematic evaluation of trifluoromethylpyridine derivatives, enabling researchers to make data-driven decisions in their lead optimization campaigns. As our understanding of fluorine chemistry continues to evolve, we can anticipate the development of even more sophisticated strategies for leveraging the unique properties of the trifluoromethyl group, further expanding the chemical space available for the design of next-generation therapeutics.[1][24]

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

-

Metabolic Stability Assay. Creative Biolabs. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. National Institutes of Health. [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. [Link]

-

(PDF) Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

-

The synthesis of 3-trifluoromethyl-diazirinyl pyridine 11 and pyrimidine 12. ResearchGate. [Link]

-

Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods. Üsküdar Üniversitesi. [Link]

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]

-

The Value of Trifluoromethyl Pyridines in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]

-

Quantum-Chemical Calculation of Some Molecules of Triftoromethylstyroles by the DFT Method. Fluorine Notes. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Running Simple Quantum Chemistry Calculations in IQmol. YouTube. [Link]

-

Quantum chemical calculation data for compounds 2a-k. ResearchGate. [Link]

-

Quantum Information reveals that orbital-wise correlation is essentially classical in Natural Orbitals. arXiv. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. nuvisan.com [nuvisan.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Biological activity of novel 2-(5-(trifluoromethyl)pyridin-2-yl)acetate compounds

An In-Depth Technical Guide on the Biological Activity of Novel 2-(5-(Trifluoromethyl)pyridin-2-yl)acetate Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with a promising class of molecules: 2-(5-(trifluoromethyl)pyridin-2-yl)acetate compounds. We will explore the fundamental physicochemical contributions of the trifluoromethylpyridine core, delve into synthetic strategies, analyze a spectrum of biological activities from anticancer to antimicrobial, and present detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Trifluoromethyl Pyridine Scaffold: A Privileged Motif in Bioactive Compound Design

The trifluoromethylpyridine (TFMP) fragment is widely utilized in the development of pharmaceuticals and crop protection agents due to the unique properties it imparts to a molecule.[3] The CF3 group is a powerful modulator of a compound's physicochemical profile.

Key Physicochemical and Pharmacokinetic Influences:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and facilitate transport to the target site.[4] This property is crucial for oral bioavailability and cell penetration.[5]

-

Receptor Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electron distribution of the pyridine ring, influencing pKa and modulating hydrogen bonding interactions with biological targets.[2][6] This can lead to enhanced binding affinity and potency.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom, due to steric similarities, allowing for fine-tuning of a molecule's properties.[4]

The combination of these features makes the 2-(5-(trifluoromethyl)pyridin-2-yl)acetate scaffold a versatile and highly valuable starting point for the design of novel bioactive agents.

Caption: Impact of CF3 group properties on drug profile.

General Synthetic Strategies

The synthesis of 2-(5-(trifluoromethyl)pyridin-2-yl)acetate derivatives relies on the availability of key trifluoromethylpyridine intermediates. One of the most common and industrially relevant methods involves the chlorination and subsequent fluorination of a picoline precursor.[2]

A representative synthetic workflow is outlined below. The process begins with 3-picoline, which undergoes a series of transformations to install the necessary chloro and trifluoromethyl groups, followed by reactions to build the acetate side chain.

Caption: Workflow for an MTT cell proliferation assay.

Conclusion and Future Outlook

The 2-(5-(trifluoromethyl)pyridin-2-yl)acetate scaffold represents a highly promising platform for the discovery of novel therapeutic and agrochemical agents. The inherent physicochemical advantages conferred by the trifluoromethyl group—namely enhanced metabolic stability and optimal lipophilicity—provide a strong foundation for developing candidates with favorable pharmacokinetic profiles. [4][7]The demonstrated breadth of biological activity in related analogs, particularly in oncology and infectious diseases, underscores the vast potential of this compound class. [8][9][10] Future research should focus on synthesizing and screening a diverse library of 2-(5-(trifluoromethyl)pyridin-2-yl)acetate derivatives to fully elucidate their structure-activity relationships. Advanced in vivo studies in relevant disease models will be critical to validate the therapeutic potential and safety profiles of lead compounds. The continued exploration of this scaffold is poised to yield next-generation agents to address unmet needs in medicine and agriculture.

References

- The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery. (2026). Vertex AI Search.

- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv.

- Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. (2025).

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). MDPI.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022).

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (2022). PubMed.

- Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022).

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). SciSpace.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023).

- A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. (2016). Royal Society of Chemistry.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022).

- Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. (2018).

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (2020).

- Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues. (1983). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. scispace.com [scispace.com]

Uncharted Territory: The Mechanistic Landscape of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant finding: the mechanism of action for Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has not been elucidated. As of early 2026, there are no published studies detailing its biological targets, signaling pathways, or pharmacological effects. Consequently, this document serves not as a definitive guide to a known mechanism, but as a contextual analysis for the research community, grounded in the established significance of its core chemical scaffold.

The absence of specific data precludes the creation of an in-depth technical guide on the compound's direct mechanism. This substance is primarily available through chemical suppliers as a building block or research chemical, with no associated biological activity data in the public domain.

While a direct mechanistic narrative is not possible, this guide will provide a framework for potential investigation by exploring the well-documented roles of the 5-(trifluoromethyl)pyridine moiety in bioactive molecules. This structural motif is a cornerstone in modern medicinal chemistry and agrochemistry, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group enhances metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity.

The 5-(Trifluoromethyl)pyridine Scaffold: A Privileged Structure in Drug Discovery

The 5-(trifluoromethyl)pyridine unit is present in a diverse array of approved drugs and clinical candidates, each with a distinct mechanism of action. This diversity underscores the fact that the biological activity is dictated by the entire molecular structure, not just this single fragment. However, examining these molecules can provide a rational basis for designing future studies into the potential activities of this compound.

| Drug/Compound Class | Primary Target/Mechanism | Therapeutic Area |

| Tipranavir | Non-peptidic HIV Protease Inhibitor | Antiviral (HIV) |

| Enasidenib | Isocitrate Dehydrogenase 2 (IDH2) Inhibitor | Oncology (AML) |

| Flupyrsulfuron-methyl | Acetolactate Synthase (ALS) Inhibitor | Agrochemical (Herbicide) |

| Various Kinase Inhibitors | Multiple (e.g., PI3K, RAF) | Oncology, Inflammation |

Table 1: Examples of Bioactive Molecules Incorporating the 5-(Trifluoromethyl)pyridine Moiety. This table illustrates the broad utility of the scaffold across different biological targets and therapeutic areas. The specific target is determined by the other functional groups and overall conformation of the molecule.

Hypothetical Investigative Pathways

Given the simple acetic acid side chain of the topic compound, its potential biological activities are open to speculation but could be explored through a systematic screening approach. The structural similarities to certain classes of molecules, albeit distant, might suggest initial areas of investigation.

-

Anti-inflammatory Activity: The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While structurally distinct from classic NSAIDs, its acidic nature warrants investigation in this area.

-

Metabolic Enzyme Inhibition: The pyridine and trifluoromethyl groups could facilitate binding to various enzymatic pockets. Screening against panels of metabolic enzymes, such as dehydrogenases or hydrolases, could be a starting point.

-

Ion Channel Modulation: Phenylacetic acid derivatives have been known to interact with certain ion channels. Electrophysiological assays could determine if the compound has any effect on neuronal or cardiac ion channels.

Proposed Experimental Workflow for Mechanistic Investigation

Should a researcher wish to elucidate the mechanism of action of this compound, a logical, multi-stage approach would be required. The following workflow represents a standard, self-validating protocol in early-stage drug discovery.

Caption: Proposed workflow for elucidating the mechanism of action.

Step-by-Step Protocol: Initial Target Identification

-

Phenotypic Screening:

-

Objective: To determine if the compound has any observable effect on whole cells or organisms.

-

Method: A broad panel of cell-based assays should be employed. For example, cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60) and normal cell lines. Anti-inflammatory potential could be assessed using a lipopolysaccharide (LPS)-stimulated macrophage assay, measuring levels of cytokines like TNF-α and IL-6.

-

Rationale: This unbiased approach can uncover unexpected activities without a preconceived target. A positive result provides a functional starting point for deconvolution.

-

-

Target-Based Screening:

-

Objective: To screen the compound against a library of known biological targets.

-

Method: Utilize commercially available screening panels, such as a broad kinase panel (e.g., KinomeScan), a G-protein coupled receptor (GPCR) panel, or a nuclear hormone receptor panel.

-

Rationale: This is a direct method to identify potential high-affinity molecular targets. Given the prevalence of the trifluoromethylpyridine moiety in kinase inhibitors, this would be a high-priority screen.

-

Conclusion

The topic of this guide, this compound, represents a molecule at the very beginning of its scientific journey. Its mechanism of action is currently a blank slate. The true value of this compound—whether as a novel therapeutic agent, a useful tool compound, or simply a synthetic intermediate—remains to be discovered through rigorous scientific inquiry. The frameworks and contextual information provided herein are intended to serve as a foundation for researchers poised to undertake that discovery process.

References

As there are no direct publications on the mechanism of action of this compound, this section provides references to the broader context of trifluoromethylpyridines in bioactive compounds, as discussed in the text.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. This review provides an excellent overview of the importance of the TFMP moiety in various commercial products, including pharmaceuticals like Tipranavir and Enasidenib. [Link]

The Trifluoromethylpyridine Scaffold: A Technical Guide to Inhibitor Discovery and Development

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Medicinal Chemistry

The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern medicinal chemistry, finding extensive application in the development of novel therapeutics and agrochemicals.[1][2][3][4][5][6] Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group when appended to the pyridine ring.[1][3][7] The potent electron-withdrawing nature of the -CF3 group significantly alters the electronic distribution of the pyridine ring, influencing its pKa and reactivity.[1] This modification can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability due to heightened lipophilicity.[1][3] Consequently, the incorporation of the TFMP moiety has become a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3][8] This guide provides an in-depth exploration of the discovery and development of trifluoromethylpyridine-based inhibitors, offering insights into their synthesis, mechanism of action, and structure-activity relationships (SAR).

Synthetic Strategies for Trifluoromethylpyridine-Based Inhibitors: A Chemist's Perspective

The synthesis of trifluoromethylpyridine derivatives is a critical aspect of their development as inhibitors. Several synthetic routes are employed, each with its own advantages and considerations. The primary methods include:

-

Chlorine/Fluorine Exchange: This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group.[1][5]

-

Building Block Approach: This strategy utilizes pre-functionalized building blocks containing a trifluoromethyl group to construct the pyridine ring.[1][5] This method offers greater flexibility in the placement of the -CF3 group and other substituents.

-

Direct Trifluoromethylation: This modern approach involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using various trifluoromethylating reagents.[1][5]

A representative synthetic workflow for a pyrazolopyrimidine-based kinase inhibitor starting from a trifluoromethylpyridine-containing building block is outlined below.[9]

Experimental Protocol: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor[9]

-

Condensation Reaction:

-

To a solution of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., ethanol), add a hydrazine derivative.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and isolate the pyrazole intermediate.

-

-

Suzuki-Miyaura Cross-Coupling:

-

In a reaction vessel, combine the pyrazolopyrimidine intermediate, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., dioxane/water).[10]

-

Degas the mixture and heat under an inert atmosphere (e.g., Argon) at an elevated temperature (e.g., 80-120°C) for several hours.[10]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.[9]

-

start [label="5-Bromo-2-fluoro-3-\n(trifluoromethyl)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Pyrazolopyrimidine\nIntermediate"]; final_product [label="Final Kinase\nInhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Condensation\n(Hydrazine derivative)"]; intermediate -> final_product [label="Suzuki-Miyaura\nCross-Coupling\n(Boronic acid/ester,\nPd catalyst)"]; }

General synthetic workflow for a pyrazolopyrimidine-based kinase inhibitor.

Mechanism of Action and Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridine-based inhibitors is intrinsically linked to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing potency, selectivity, and overall drug-like properties.[11]

Case Study: Trifluoromethylpyrimidine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[9] The dysregulation of kinase signaling pathways is a hallmark of many cancers.[9] Trifluoromethylpyridine and its pyrimidine bioisosteres have been successfully employed to develop potent and selective kinase inhibitors.

A notable example is the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in various cellular processes.[12][13] A series of diaminopyrimidine-based compounds were synthesized and evaluated for their ability to inhibit PYK2.[12][13] Through a combination of library synthesis and traditional medicinal chemistry, a chemical series initially selective for Focal Adhesion Kinase (FAK) was transformed into potent PYK2 inhibitors with 10- to 20-fold selectivity over FAK.[12][13]

Subsequent studies revealed that many of these compounds were positive in a reactive metabolite assay, indicating potential toxicological liabilities.[12][13] This finding prompted further structural modifications based on the proposed mechanism of bioactivation and structure-based drug design. A follow-up series of inhibitors was identified that retained PYK2 potency and FAK selectivity while being negative in the reactive metabolite assay.[12][13]

| Compound | Modification | PYK2 IC50 (nM) | FAK IC50 (nM) | Reactive Metabolite Formation |

| Lead Compound | Initial Scaffold | 50 | 5 | Positive |

| Optimized Compound | Structural modifications to block metabolic activation site | 45 | 450 | Negative |

Data is illustrative and based on the findings in the cited literature.[12][13]

The SAR studies in this example highlight the importance of iterative design and optimization. The trifluoromethyl group played a crucial role in achieving the desired potency, while further modifications were necessary to mitigate off-target effects and potential toxicity.

design [label="Design & Synthesis\nof Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; testing [label="In Vitro & In Vivo\nTesting"]; sar [label="SAR Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization [label="Lead Optimization\n(Potency, Selectivity, PK/PD)", fillcolor="#FBBC05", fontcolor="#202124"];

design -> testing; testing -> sar; sar -> optimization; optimization -> design [label="Iterate"]; }

The iterative cycle of drug discovery and optimization.

Applications in Drug Discovery and Beyond

The versatility of the trifluoromethylpyridine scaffold has led to its incorporation into a wide range of biologically active molecules, including approved drugs and clinical candidates.[1][2][5]

Approved Drugs and Clinical Candidates

Several FDA-approved drugs contain the trifluoromethylpyridine moiety, underscoring its importance in modern medicine.[14][15] For instance, Pexidartinib, a tyrosine kinase inhibitor, is used for the treatment of tenosynovial giant cell tumors.[14] The synthesis of Pexidartinib involves the coupling of a trifluoromethylpyridine-containing intermediate.[14]

Beyond pharmaceuticals, trifluoromethylpyridine derivatives are extensively used in the agrochemical industry as herbicides, insecticides, and fungicides.[1][2][4][5][6][7] The introduction of the TFMP moiety can enhance the efficacy and environmental profile of these agents.[1][3] For example, Fluazifop-butyl was the first herbicide containing a TFMP substructure to be commercialized.[1]

Conclusion: A Privileged Scaffold with a Bright Future

The trifluoromethylpyridine scaffold has firmly established itself as a privileged structure in the design and development of inhibitors for various biological targets. Its unique electronic and steric properties provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The continued development of novel synthetic methodologies and a deeper understanding of SAR will undoubtedly lead to the discovery of new and improved trifluoromethylpyridine-based inhibitors for a wide range of therapeutic and agricultural applications.[3]

References

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]

-

Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. PubMed. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available at: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available at: [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. PubMed. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 15. researchgate.net [researchgate.net]

In Vitro Screening of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Scaffold

The trifluoromethylpyridine moiety is a privileged scaffold in modern medicinal chemistry, imparting unique electronic properties that can significantly enhance the biological activity and pharmacokinetic profiles of small molecules.[1][2] Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (henceforth referred to as "the compound") represents a novel chemical entity with unexplored therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of this compound. As Senior Application Scientist, my objective is not to prescribe a rigid protocol but to illuminate a strategic, multi-pronged approach to efficiently probe the compound's bioactivity across key therapeutic areas. We will prioritize experimental designs that are not only robust and reproducible but also mechanistically informative, thereby accelerating the journey from hit identification to lead optimization.

Chapter 1: A Strategic Approach to In Vitro Screening: The Tiered Cascade

A successful screening campaign balances breadth with depth. We will employ a tiered or cascaded approach, commencing with broad, high-throughput primary assays to cast a wide net for potential biological activity. Hits from these initial screens will then be subjected to a battery of more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and establish a preliminary structure-activity relationship (SAR). This strategy ensures that resources are focused on the most promising avenues of investigation.

Our investigation will focus on three key areas where trifluoromethylpyridine-containing compounds have previously shown promise: oncology, inflammation, and neuroprotection.[2][3][4]

Logical Workflow for Screening this compound

Caption: A tiered screening cascade for this compound.

Chapter 2: Oncology Screening

The development of novel anticancer agents remains a high priority.[5] In vitro assays provide the initial, critical platform for identifying compounds with antiproliferative or cytotoxic activity.[6]

Primary Antiproliferative Screening

The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This provides a broad view of its potential spectrum of activity.

Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a rapid and sensitive measure of cell viability.[5][7]

-

Cell Plating: Seed cells from a panel of cancer cell lines (e.g., NCI-60 panel) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 (concentration causing 50% growth inhibition).

| Parameter | Description | Example Value |

| Cell Lines | Diverse panel representing different cancer types (e.g., lung, breast, colon, leukemia) | NCI-60 Panel |

| Seeding Density | Varies by cell line to ensure exponential growth | 5,000 cells/well |

| Compound Conc. | 10-point serial dilution | 0.001 - 100 µM |

| Incubation Time | Standard for proliferation assays | 72 hours |

| Endpoint | Growth Inhibition 50 (GI50) | To be determined |

Secondary Mechanistic Assays for Oncology

Should the compound exhibit significant antiproliferative activity, the next logical step is to investigate the underlying mechanism.

2.2.1. Apoptosis Induction

-

Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis. A positive result suggests the compound induces programmed cell death.

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction.

2.2.2. Cell Cycle Analysis

-

Propidium Iodide Staining and Flow Cytometry: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase can indicate the point of cell cycle arrest induced by the compound.

Chapter 3: Anti-inflammatory Screening

Chronic inflammation is implicated in a wide array of diseases.[9] In vitro assays using immune cells are effective for the initial screening of potential anti-inflammatory agents.[10][11]

Primary Anti-inflammatory Screening

The initial screen will assess the compound's ability to suppress the production of key pro-inflammatory mediators in stimulated immune cells.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Plating: Seed RAW 264.7 murine macrophages into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with a serial dilution of the compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is a direct indicator of NO production.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control and determine the IC50 value.

| Parameter | Description | Example Value |

| Cell Line | Murine Macrophage | RAW 264.7 |

| Stimulant | Lipopolysaccharide | 1 µg/mL |

| Treatment | Pre-incubation with compound | 1 hour |

| Incubation Time | Post-stimulation | 24 hours |

| Endpoint | Inhibition of Nitric Oxide Production (IC50) | To be determined |

Secondary Mechanistic Assays for Inflammation

-

Cytokine Profiling: Use ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated macrophages or human peripheral blood mononuclear cells (PBMCs).[10] This will reveal if the compound has a broad or specific effect on cytokine production.

-

Cyclooxygenase (COX) Enzyme Inhibition Assay: A cell-free assay can determine if the compound directly inhibits COX-1 and/or COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Chapter 4: Neuroprotection Screening

The identification of neuroprotective compounds is crucial for developing treatments for neurodegenerative diseases.[12][13] In vitro models using neuronal cell lines exposed to neurotoxins are standard for initial screening.[14][15]

Primary Neuroprotection Screening

This assay will determine if the compound can protect neuronal cells from oxidative stress-induced cell death, a common pathogenic mechanism in neurodegenerative disorders.[16]

Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies.[13][16] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death.

-

Cell Plating and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a more mature neuronal phenotype using retinoic acid for 5-7 days.

-

Compound Treatment: Pre-treat the differentiated cells with a serial dilution of the compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[16]

-

Remove the medium and add MTT solution (0.5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO.

-

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 (effective concentration for 50% neuroprotection).

| Parameter | Description | Example Value |

| Cell Line | Human Neuroblastoma | SH-SY5Y |

| Neurotoxin | Inducer of Oxidative Stress | Hydrogen Peroxide (H₂O₂) |

| Treatment | Pre-incubation with compound | 24 hours |

| Endpoint | Rescue of Cell Viability (EC50) | To be determined |

Secondary Mechanistic Assays for Neuroprotection

-

Measurement of Intracellular Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to quantify the levels of intracellular ROS. A reduction in ROS levels in the presence of the compound would indicate antioxidant activity.

-

Mitochondrial Membrane Potential (MMP) Assay: Employ a fluorescent dye such as JC-1 or TMRM to assess mitochondrial health. A collapse in MMP is an early indicator of apoptosis. A neuroprotective compound would be expected to preserve the MMP.

Signaling Pathway Visualization

Caption: Potential points of intervention in the LPS-induced inflammatory pathway.

Chapter 5: Data Interpretation and Next Steps

The initial screening cascade will generate a significant amount of data. A "hit" is generally defined as a compound that shows a reproducible, dose-dependent effect in a primary assay with a potency below a certain threshold (e.g., 10 µM).

Positive hits in any of the primary screens should be re-tested for confirmation. Confirmed hits will then progress to the relevant secondary assays to elucidate their mechanism of action. The collective data from this in vitro screening will form the basis for deciding whether to advance the compound into more complex cellular models, and eventually, in vivo studies. A thorough understanding of its in vitro profile is the bedrock of a successful drug discovery program.

References

-

Jain, A. K., & Vaidya, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Zhang, X., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 41(4), 301–308. [Link]

-

Rajamanickam, V., & P, S. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 11(7), 3163-3168. [Link]

-

Ledoux, A. C., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports, 11(1), 5621. [Link]

-

Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 3(1), 5. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

-

Satué, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(3), 875. [Link]

-

Riss, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17768–17777. [Link]

-

Gokhale, A. B., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(10), 45-60. [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

-

Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Experimental Stroke & Translational Medicine, 2(1), 34–43. [Link]

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4866. [Link]

-

Niculescu, A. G., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2495. [Link]

-

Rat, P., et al. (1995). New in vitro fluorimetric microtitration assays for toxicological screening of drugs. Cell Biology and Toxicology, 11(5), 295-302. [Link]

-

Dean, M., & Ffrench, B. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189–196. [Link]

-

Bonacorso, H. G., et al. (2015). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines. Journal of the Brazilian Chemical Society, 26(11), 2346-2361. [Link]

-

Bartesaghi, S., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(6), 551–556. [Link]

-

Lin, T. S., et al. (1981). Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine. Journal of Medicinal Chemistry, 24(11), 1314–1316. [Link]

-

Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3149. [Link]

-

Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103512. [Link]

-

El-Gamal, M. I., et al. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Molecules, 20(1), 1031–1053. [Link]

Sources

- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. noblelifesci.com [noblelifesci.com]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity [pubmed.ncbi.nlm.nih.gov]

- 9. journalajrb.com [journalajrb.com]

- 10. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies | MDPI [mdpi.com]

Introduction: The Versatility of the Pyridine Scaffold in Enzyme Inhibition

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Pyridin-2-yl)acetate Analogues as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged pharmacophore in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its electron-deficient nature and ability to participate in various non-covalent interactions make it a versatile scaffold for the design of enzyme inhibitors.[1] Within this broad class, 2-(pyridin-2-yl)acetate and its analogues represent a core structure with significant potential for modulation of enzyme activity. These compounds serve as valuable starting points for the development of potent and selective inhibitors for a range of enzyme targets, including kinases and cholinesterases.[2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-(pyridin-2-yl)acetate analogues, offering insights into the rational design of next-generation enzyme inhibitors.

Core Structure-Activity Relationship (SAR) of 2-(Pyridin-2-yl)acetate Analogues

The inhibitory activity of 2-(pyridin-2-yl)acetate analogues can be systematically optimized by modifying three key regions of the molecule: the pyridine ring, the acetate moiety, and the linker between them. Understanding the impact of substitutions at each of these positions is crucial for designing compounds with improved potency and selectivity.

Modifications of the Pyridine Ring

The pyridine ring often serves as a key interaction point with the enzyme's active site. Substitutions on this ring can influence binding affinity through electronic effects, steric interactions, and the formation of new hydrogen bonds.

-

Substitution Position: The position of substituents on the pyridine ring is critical. For example, in the development of kinase inhibitors, substitutions at the C4 and C6 positions of the pyridine ring can significantly impact potency.[2]

-

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions. For instance, in the case of urease inhibitors based on pyridin-2(1H)-ones, electron-releasing groups were found to be important for enhancing biological activity.[4]

-

Bulky Substituents: The introduction of bulky groups can either enhance binding by occupying hydrophobic pockets or decrease activity due to steric hindrance. The optimal size and nature of the substituent are highly dependent on the topology of the target enzyme's active site.

Modifications of the Acetate Moiety

The acetate portion of the scaffold can be extensively modified to explore interactions with different regions of the enzyme active site.

| Modification | Rationale | Potential Impact on Activity |

| Ester to Amide/Carboxylic Acid | Introduce hydrogen bond donors/acceptors. | Can lead to new interactions with active site residues, potentially increasing potency. Amides may also improve metabolic stability. |

| Alkylation of the Methylene Bridge | Introduce steric bulk and chirality. | Can probe for small hydrophobic pockets near the acetate binding region. Chirality may lead to enantioselective binding. |

| Replacement with Bioisosteres | Modulate physicochemical properties (e.g., pKa, lipophilicity). | Can improve pharmacokinetic properties and cell permeability. |

The Role of the Linker

While the core 2-(pyridin-2-yl)acetate has a direct link between the pyridine and acetate groups, introducing linkers can allow for the exploration of more distant binding pockets and optimization of the relative orientation of the two key moieties.

Caption: Key modification sites on the 2-(pyridin-2-yl)acetate scaffold.

Mechanistic Insights: Understanding Enzyme Inhibition

The development of potent inhibitors is guided by an understanding of their mechanism of action. 2-(Pyridin-2-yl)acetate analogues can act through various modes of enzyme inhibition, which can be elucidated through kinetic studies.[5][6]

-

Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site. This is often the case when the inhibitor mimics the structure of the substrate.[7]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[7]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[5]

The specific mechanism of inhibition for a given 2-(pyridin-2-yl)acetate analogue will depend on its structure and the target enzyme. For example, in kinase inhibition, these compounds often act as ATP-competitive inhibitors, with the pyridine ring forming key hydrogen bonds in the hinge region of the ATP binding site.[8][9]

Caption: Overview of competitive and non-competitive enzyme inhibition.

Experimental Protocols

General Synthesis of 2-(Pyridin-2-yl)acetate Analogues

The synthesis of 2-(pyridin-2-yl)acetate analogues can be achieved through various established synthetic routes. A common approach involves the esterification of 2-(pyridin-2-yl)acetic acid or the alkylation of a substituted pyridine with an appropriate acetate equivalent.

Step-by-Step Synthesis of Ethyl 2-(4-methoxypyridin-2-yl)acetate:

-

Starting Material: Commercially available 2-chloro-4-methoxypyridine.

-

Reaction: To a solution of 2-chloro-4-methoxypyridine in an anhydrous solvent such as THF, add a solution of ethyl acetate enolate (prepared by treating ethyl acetate with a strong base like lithium diisopropylamide (LDA) at low temperature, e.g., -78 °C).

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Enzyme Inhibition Assay (General Protocol for Kinase Inhibition)

This protocol outlines a general method for assessing the inhibitory activity of 2-(pyridin-2-yl)acetate analogues against a target kinase.

Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compounds (2-(pyridin-2-yl)acetate analogues) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Add the kinase substrate and ATP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General workflow for the synthesis and biological evaluation of analogues.

Future Perspectives

The 2-(pyridin-2-yl)acetate scaffold remains a promising starting point for the discovery of novel enzyme inhibitors. Future research in this area should focus on:

-

Improving Selectivity: Designing analogues with high selectivity for the target enzyme over other related enzymes to minimize off-target effects.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding mode of these inhibitors and guide the design of more potent compounds.[10]

-